![molecular formula C15H20O3 B14159338 (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one CAS No. 181294-94-0](/img/structure/B14159338.png)
(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one is a complex organic molecule with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclopropanation of an appropriate indene derivative, followed by functional group modifications to introduce the hydroxyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or rhodium complexes to facilitate the cyclopropanation and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, reaction temperatures, and purification techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and methylene groups can participate in nucleophilic substitution reactions, where halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., diisobutylaluminum hydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for oxidations.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and methyl groups. Its structural features allow for the investigation of stereochemical effects on enzyme activity and specificity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one can be used as a precursor for the synthesis of specialty chemicals, including agrochemicals and materials with unique mechanical or optical properties.
Wirkmechanismus
The mechanism of action of (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the spirocyclic structure may induce conformational changes in the target proteins, affecting their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one include:
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2R,3aR,3bR,5R,6R,7S,7aS)-2-(3-hydroxy-1-propen-2-yl)-7-methyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzene-5,6-diol
Uniqueness
The uniqueness of (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one lies in its spirocyclic structure, which imparts distinct stereochemical and electronic properties. This makes it a versatile compound for various chemical transformations and applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
181294-94-0 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O3/c1-9-12(17)10-6-13(2,8-16)7-11(10)14(3,18)15(9)4-5-15/h16,18H,1,4-8H2,2-3H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
QZJXMQBEUMDWAU-KBPBESRZSA-N |
Isomerische SMILES |
C[C@@]1(CC2=C(C1)[C@](C3(CC3)C(=C)C2=O)(C)O)CO |
Kanonische SMILES |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


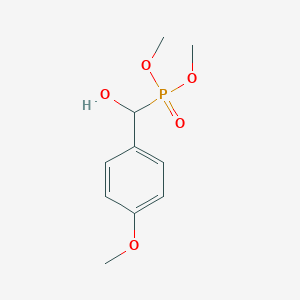
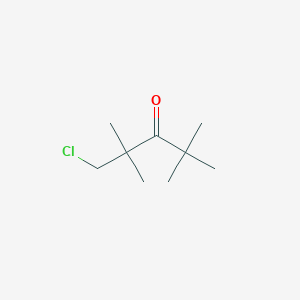
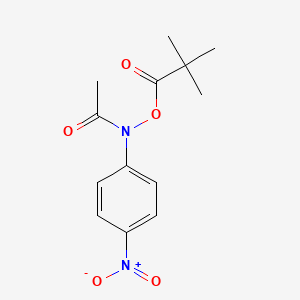
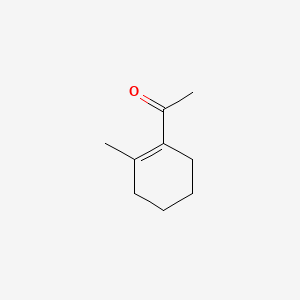
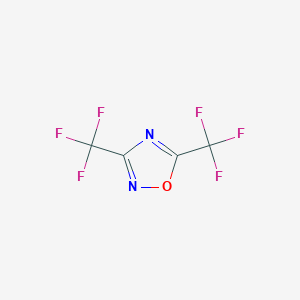
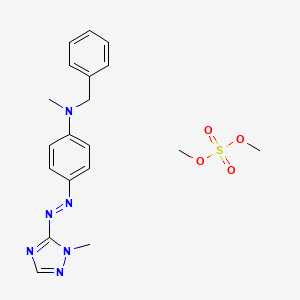
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
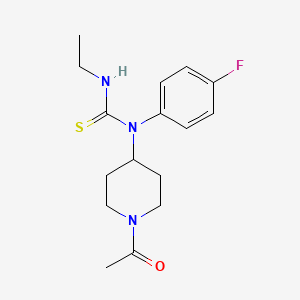
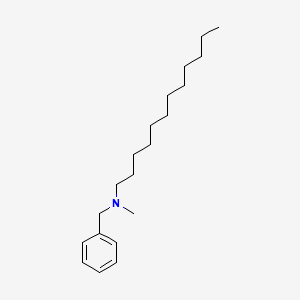
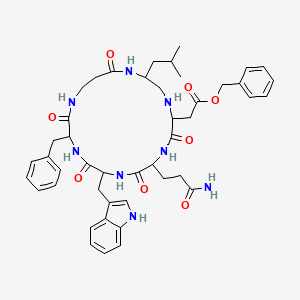
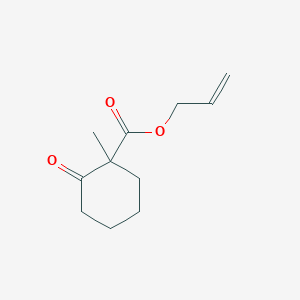
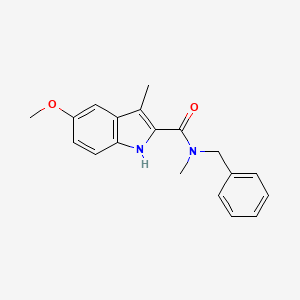
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
